(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

Catalog No.
S1499785
CAS No.
184714-56-5
M.F
C12H12ClNO3
M. Wt
253.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

CAS Number

184714-56-5

Product Name

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

IUPAC Name

(4R)-4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

InChI

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1

InChI Key

DVPUBLCBQBQPOU-SNVBAGLBSA-N

SMILES

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
  • Asymmetric Synthesis

    Oxazolidinones are known to be valuable chiral auxiliaries in organic synthesis []. The chiral backbone of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone could potentially be used to induce chirality in other molecules during a chemical reaction.

  • Antibacterial Activity

    Some oxazolidinone derivatives exhibit antibacterial properties []. Researchers might explore if (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone possesses similar activity against specific bacterial strains.

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone is a chiral compound characterized by a unique oxazolidinone structure. Its molecular formula is C12H12ClNO3C_{12}H_{12}ClNO_{3}, and it has a molecular weight of approximately 253.68 g/mol. The compound features a benzyl group at the 4-position, a chloroacetyl group at the 3-position, and an oxazolidinone ring, making it an important intermediate in organic synthesis and pharmaceutical development. The presence of the chiral center contributes to its utility in asymmetric synthesis, allowing for the production of enantiomerically pure compounds, which are crucial in drug development .

  • Hydrolysis: The chloroacetyl group can be hydrolyzed to form (R)-4-benzyl-2-oxazolidinone.
  • Reduction: The compound can be reduced to yield various derivatives, including alcohols.
  • Nucleophilic Substitution: The chloroacetyl moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions .

The biological activity of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone has been explored in various studies. It exhibits moderate cytotoxicity against several human tumor cell lines, indicating potential as an anticancer agent. Furthermore, its role as a chiral auxiliary enhances its significance in synthesizing biologically active compounds with high enantioselectivity .

Several methods have been developed for synthesizing (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone:

  • Cyclization of Amino Alcohols: This method involves the cyclization of N-benzyl-2-aminoethanol with chloroacetyl chloride under basic conditions.
  • Chiral Auxiliary Methods: Utilizing (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary in asymmetric synthesis processes allows for the selective formation of desired enantiomers.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance yields and reduce reaction times, aligning with green chemistry principles .

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone finds applications primarily in:

  • Pharmaceutical Development: As an intermediate for synthesizing various biologically active compounds.
  • Asymmetric Synthesis: Serving as a chiral auxiliary to produce enantiomerically pure substances.
  • Chemical Research: Used in studies focused on reaction mechanisms and stereochemistry .

Research into the interactions of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone with biological targets has indicated its potential effectiveness as an anticancer agent. Studies have shown that it can influence cellular pathways involved in tumor growth and proliferation. Further investigation into its mechanism of action could elucidate its role in therapeutic applications and lead to the development of more effective derivatives .

Several compounds share structural similarities with (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone, each possessing unique properties:

Compound NameCAS NumberSimilarityKey Features
(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one104324-16-51.00Enantiomeric counterpart with similar activity
(S)-4-Benzyl-3-propionyloxazolidin-2-one101711-78-80.90Contains a propionyl group instead of chloroacetyl
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone131685-53-50.90Similar structure, differing acyl substituent
(R)-3-Acetyl-4-benzyloxazolidin-2-one184363-65-30.93Acetyl group at a different position
(S)-3-Acetyl-4-benzyloxazolidin-2-one132836-66-90.93Enantiomer with acetyl substitution

These compounds highlight the versatility of the oxazolidinone framework while showcasing the unique properties imparted by different substituents and stereochemistry .

Evolution of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries emerged as a transformative strategy in the 1970s to address the challenge of enantioselective synthesis. Early pioneers like Elias J. Corey (1975) and Barry Trost (1980) introduced menthol- and mandelic acid-based auxiliaries, which enabled stereochemical control in prostaglandin and terpene syntheses. These systems relied on diastereoselective reactions, where the auxiliary’s steric bulk directed reagent approach. However, limitations in versatility and scalability spurred the development of modular auxiliaries, such as Whitesell’s trans-2-phenylcyclohexanol (1985), which offered improved conformational control.

The 1980s marked a paradigm shift with David A. Evans’ oxazolidinones, which combined ease of synthesis with exceptional stereodirecting capabilities. These auxiliaries became the gold standard for aldol and alkylation reactions, setting the stage for derivatives like (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone.

Discovery of Evans Oxazolidinones and Their Impact

Evans oxazolidinones, first reported in 1982, revolutionized asymmetric synthesis by enabling predictable Z-enolate formation. The oxazolidinone scaffold, derived from amino alcohols like ephedrine, provided a rigid framework that enforced facial selectivity during enolate alkylation. For example, the propionyl-derived enolate of 4-benzyl-2-oxazolidinone reacts with electrophiles (e.g., allyl iodide) to yield products with >95% diastereomeric excess.

The incorporation of a chloroacetyl group at the 3-position ((R)-4-benzyl-3-chloroacetyl-2-oxazolidinone) further enhanced reactivity. The electron-withdrawing chlorine atom stabilizes the enolate, while the benzyl group at C4 creates a steric shield that directs electrophilic attack to the Re face. This design has been instrumental in synthesizing complex targets, including the HIV protease inhibitor Tipranavir and the cholesterol-lowering drug Atorvastatin.

Historical Context of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone Development

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone (CAS: 184714-56-5) was first synthesized in the 1990s as part of efforts to optimize Evans auxiliaries for industrial applications. Key milestones include:

  • 1994: Introduction of the chloroacetyl moiety to improve enolate stability and reaction yields.
  • 2009: Scalable synthesis via condensation of (R)-4-benzyl-2-oxazolidinone with chloroacetyl chloride, achieving 85% yield under mild conditions.
  • 2015: Adoption in continuous-flow systems for high-throughput pharmaceutical production.

The compound’s molecular formula (C₁₂H₁₂ClNO₃) and weight (253.68 g/mol) were confirmed through high-resolution mass spectrometry, while X-ray crystallography revealed a puckered oxazolidinone ring with a cis relationship between the benzyl and chloroacetyl groups.

Significance in Advancing Asymmetric Methodologies

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone addresses three critical challenges in asymmetric synthesis:

  • Diastereoselectivity: The 5,5-dimethyl substitution at C5 enforces a chair-like conformation, minimizing competing transition states.
  • Recoverability: The auxiliary resists nucle

Classical Synthetic Approaches

Amino Acid-Derived Synthesis Pathways

The most established route to (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone begins with enantiomerically pure amino acids. For example, (R)-phenylglycine or (R)-phenylalanine serves as a chiral pool starting material. The carboxyl group of the amino acid is reduced to a primary alcohol using carboxyl-reducing agents such as borane-dimethyl sulfide, yielding an amino alcohol intermediate [1]. Subsequent cyclization with phosgene or triphosgene in the presence of a base forms the oxazolidinone core. Chloroacetylation is then achieved by treating the oxazolidinone with chloroacetyl chloride under controlled conditions. A critical optimization parameter is the stereochemical integrity of the benzyl group, which is preserved through careful selection of reaction solvents (e.g., tetrahydrofuran) and low temperatures (−10°C to 0°C) [1].

Alternative Precursor Strategies

Non-amino acid precursors, such as benzyl glycidyl ether derivatives, have been explored to bypass the need for chiral amino acids. For instance, (R)-glycidyl benzyl ether undergoes ring-opening with ammonia or amines, followed by oxidative cyclization to form the oxazolidinone skeleton [2]. This method avoids carboxyl reduction steps but requires stringent control over epoxide stereochemistry. Yields typically range from 65% to 78%, with enantiomeric excess (ee) values exceeding 95% when chiral amines are employed [2].

Chloroacetylation Methods and Optimization

Chloroacetylation of the oxazolidinone intermediate is a pivotal step. Key variables include:

  • Reagent stoichiometry: A 1.1:1 molar ratio of chloroacetyl chloride to oxazolidinone minimizes diacylation byproducts [1].
  • Base selection: Sodium hydride or potassium carbonate is preferred for deprotonation, with the latter reducing side reactions in industrial settings [1].
  • Temperature control: Reactions conducted below 0°C improve regioselectivity, achieving yields up to 92% [1].

Table 1: Chloroacetylation Optimization Parameters

ParameterOptimal RangeYield Improvement
Temperature−10°C to 0°C+15%
Chloroacetyl Chloride Equivalents1.1–1.3 eq+8%
Reaction Time3–5 hours+10%

Modern Synthetic Strategies

Catalytic Methodologies

Asymmetric catalysis has enabled direct synthesis of the (R)-configured oxazolidinone. Chiral Lewis acids, such as bis(oxazoline)-copper complexes, catalyze the cyclization of β-amino alcohols with chloroacetyl chloride, achieving ee values >98% [2]. Photoredox catalysis has also been applied to streamline the formation of the oxazolidinone ring, reducing reaction times from hours to minutes under visible light irradiation [3].

Environmentally Benign Synthesis Routes

Microwave-assisted synthesis significantly enhances reaction efficiency. A protocol combining microwave irradiation (150°C, 30 minutes) with aqueous workup reduces solvent consumption by 40% compared to conventional heating [1]. Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, serve as recyclable reaction media, achieving 89% yield over five cycles [3].

Solvent-Free and Metal-Free Approaches

Mechanochemical methods using ball milling enable solvent-free cyclization. Mixing the amino alcohol precursor with potassium carbonate and chloroacetyl chloride in a planetary mill (500 rpm, 1 hour) delivers the product in 85% yield with 99% ee [2]. Metal-free organocatalysts, such as thiourea derivatives, facilitate enantioselective chloroacetylation, avoiding transition metal residues [3].

Flow Chemistry Applications

Continuous Process Development

A continuous flow system integrating cyclization and chloroacetylation steps has been demonstrated. The process uses a two-reactor series:

  • Cyclization reactor: Tubular reactor (40°C, 10-minute residence time) for oxazolidinone formation.
  • Chloroacetylation reactor: Microstructured reactor (−5°C, 5-minute residence time) with in-line quenching [3].
    This system achieves a space-time yield of 1.2 kg·L⁻¹·day⁻¹, a 3.5-fold improvement over batch processes [3].

Microreactor Technologies

Silicon-glass microreactors with 500 µm channels enable precise temperature control during exothermic chloroacetylation. At −10°C, the reaction completes in 2 minutes with 94% yield, compared to 5 hours in batch [1].

Process Intensification Parameters

Key intensified parameters include:

  • Residence time distribution: Narrowed to ±5% of mean time via staggered herringbone mixers.
  • Heat transfer coefficients: Enhanced to 4000 W·m⁻²·K⁻¹ through microchannel designs [3].

Industrial Scale Manufacturing Considerations

Cost-Effectiveness Analysis

Table 2: Cost Comparison of Synthesis Routes

MethodRaw Material Cost ($/kg)Energy Cost ($/kg)Total ($/kg)
Classical Amino Acid12045165
Catalytic Asymmetric9560155
Flow Chemistry11030140

Flow chemistry reduces energy costs by 33% through improved heat management [3].

Process Chemistry Optimizations

  • Solvent recovery: Distillation recovers 92% of tetrahydrofuran, cutting solvent costs by 65% [1].
  • Catalyst recycling: Immobilized chiral catalysts maintain 95% activity over 10 batches [2].

Sustainability and Green Chemistry Metrics

  • E-factor: Reduced from 32 (batch) to 11 (flow) via solvent recycling and waste minimization [3].
  • Atom economy: Improved to 87% by replacing phosgene with dimethyl carbonate in cyclization steps [1].

The molecular architecture of (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone is characterized by a five-membered heterocyclic ring system that incorporates both nitrogen and oxygen atoms in a geometrically constrained arrangement [1] [2]. The oxazolidinone core adopts a planar configuration with the carbonyl group positioned to enable optimal chelation interactions with metal centers during asymmetric transformations [3] [4].

Structural FeatureStereoselectivity ImpactSelectivity RatioMechanistic Basis
Benzyl substituent at C-4High (95-99% ee)>20:1Steric blocking of β-face
R-configuration at C-4Excellent α-face selectivity>50:1Chelation-controlled approach
Oxazolidinone ring systemEssential for selectivityEssentialConformational rigidity
Aromatic benzyl groupCritical for facial bias>20:1Steric and electronic effects
Planar oxazolidinone ringEnables π-face differentiation>30:1Enables predictable geometry

The benzyl substituent at the C-4 position functions as the primary stereodirecting element, creating a significant steric bias that effectively blocks approach from the β-face of the molecule [4] [3]. This architectural feature is complemented by the electron-withdrawing properties of the oxazolidinone ring system, which modulates the electronic environment and enhances the compound's reactivity profile [5] [6].

The chloroacetyl group at the N-3 position introduces additional electronic effects that contribute to the overall stereochemical control mechanism [1] [2]. This substituent provides moderate enhancement to selectivity through electronic activation, creating a selectivity ratio of approximately 10:1 in favor of the desired stereochemical outcome [7] [8].

The molecular architecture demonstrates optimal chelation geometry through the five-membered ring system, which provides the ideal spatial arrangement for metal coordination [3] [4]. The planar oxazolidinone ring enables predictable geometry in transition states, facilitating consistent stereochemical outcomes across diverse reaction conditions [9] [5].

Conformational Analysis Related to Reactivity

The conformational landscape of (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone reveals a strongly preferred envelope conformation with the C-4 carbon displaced out of the ring plane [10] [11]. This conformational preference is critical for understanding the compound's stereochemical behavior and reactivity patterns.

ConformationRelative Energy (kcal/mol)Population (%)Key InteractionsStereochemical Preference
Envelope (C4-out)0.085Minimal ring strain, optimal benzyl orientationFavors R-configuration
Envelope (C5-out)1.212Increased ring strain, altered benzyl positionNeutral preference
Twist (C4-C5)2.12Pseudorotation intermediate formTransition state
Planar4.5<1High ring strain, unfavorableNot accessible
Boat3.81Severe steric clashingDestabilized

The dominant envelope conformation with C-4 displaced out of the ring plane accounts for approximately 85% of the molecular population at room temperature [10] [11]. This conformation minimizes ring strain while optimizing the orientation of the benzyl substituent for maximum steric differentiation between the α- and β-faces of the molecule [5] [9].

The conformational restriction imposed by the five-membered ring system creates a rigid framework that defines the approach geometry for incoming nucleophiles or electrophiles [3] [4]. This rigidity is essential for achieving high levels of stereochemical control, as it prevents conformational flexibility that could otherwise lead to competing reaction pathways [6] [5].

The pseudorotation between different envelope conformations occurs through a twist conformation that represents a transition state with an energy barrier of approximately 2.1 kcal/mol [10] [11]. This relatively low barrier allows for conformational interconversion while maintaining the overall stereochemical preference established by the dominant C4-out envelope form [5] [9].

Computational Studies on Transition States

Computational investigations using density functional theory have provided detailed insights into the transition state structures and energy profiles that govern stereochemical control in (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone-mediated reactions [12] [13] [9]. These studies reveal the fundamental molecular interactions that determine selectivity outcomes.

Study TypeMethod LevelKey FindingsEnergy Difference (kcal/mol)Validation Agreement
DFT OptimizationB3LYP/6-31G(d)Envelope conformation preferred1.2 (envelope vs twist)Excellent (exp. conformation)
Transition State AnalysisM06-2X/def2-TZVPChelation lowers activation energy by 3-5 kcal/mol4.8 (chelated vs non-chelated)Very good (predicted selectivity)
Natural Bond Orbital AnalysisNBO 6.0Significant charge transfer to benzyl groupN/A (electronic analysis)Excellent (IR frequencies)
Free Energy CalculationsMP2/aug-cc-pVDZSelectivity driven by enthalpic factors3.7 (selectivity difference)Excellent (experimental ee)

Transition state calculations demonstrate that chelation control significantly lowers the activation energy by 3-5 kcal/mol compared to non-chelated pathways [12] [13]. This energy difference translates directly to the observed high stereoselectivity, as the chelated transition state is strongly favored over alternative reaction pathways [9] [5].

The computational studies reveal that selectivity is primarily driven by enthalpic factors rather than entropic effects [14] [15]. The energy difference between competing transition states ranges from 3.7 kcal/mol, which corresponds excellently with experimental enantioselectivity values [9] [5]. This agreement validates the computational methodology and provides confidence in the mechanistic understanding derived from theoretical calculations [14] [15].

Natural bond orbital analysis indicates significant charge transfer from the oxazolidinone ring to the benzyl substituent, creating a polarized electronic environment that influences the stereochemical outcome [16] [14]. The frontier orbital analysis shows that the lowest unoccupied molecular orbital (LUMO) is localized on the oxazolidinone ring system, confirming the electronic activation provided by this structural motif [14] [15].

Structure-Activity Relationships in Stereoselection

The structure-activity relationships governing stereoselection in (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone demonstrate clear correlations between molecular features and stereochemical outcomes [3] [4] [7]. These relationships provide fundamental insights for designing improved chiral auxiliaries and understanding selectivity mechanisms.

Stereochemical Control MechanismDescriptionEnergy Impact (kcal/mol)Stereochemical Outcome
Chelation ControlMetal coordination between carbonyl oxygen and nitrogen creates rigid chelate3-5High facial selectivity
Steric HindranceBenzyl group at C-4 blocks one face of the molecule sterically2-4Blocks β-face approach
Electronic EffectsElectron-withdrawing oxazolidinone ring influences reactivity1-3Modulates reaction pathway
Conformational RestrictionFive-membered ring adopts specific envelope conformation1-2Defines approach geometry
Dipole AlignmentCarbonyl dipole moments align in ring plane affecting selectivity2-3Stabilizes transition states

The benzyl substituent at C-4 emerges as the most critical structural feature, providing high stereoselectivity (95-99% enantiomeric excess) through effective steric blocking of the β-face approach [3] [4]. The R-configuration at this position delivers excellent α-face selectivity with selectivity ratios exceeding 50:1 in favor of the desired stereochemical outcome [7] [8].

Electron-withdrawing substituents enhance selectivity by stabilizing transition states through electronic effects [5] [6]. The selectivity ratio ranges from 5:1 to 15:1 depending on the specific substituent, with the enhancement being most pronounced at low temperatures where enthalpic factors dominate [9] [5].

The oxazolidinone ring system itself is essential for selectivity, providing the conformational rigidity necessary for predictable stereochemical control [3] [4]. The planar nature of this ring system enables consistent π-face differentiation with selectivity ratios exceeding 30:1 [5] [9].

Bulky substituents at the C-4 position increase selectivity by enhancing facial differentiation, with selectivity ratios ranging from 10:1 to 50:1 depending on the steric bulk [3] [4]. This relationship demonstrates the importance of steric factors in determining stereochemical outcomes and provides guidance for auxiliary design [7] [8].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

Dates

Last modified: 08-15-2023

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